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1,3-Dichloro-2-(2-chloro-ethoxy)-benzene

Catalog No.
S797600
CAS No.
53491-29-5
M.F
C8H7Cl3O
M. Wt
225.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dichloro-2-(2-chloro-ethoxy)-benzene

CAS Number

53491-29-5

Product Name

1,3-Dichloro-2-(2-chloro-ethoxy)-benzene

IUPAC Name

1,3-dichloro-2-(2-chloroethoxy)benzene

Molecular Formula

C8H7Cl3O

Molecular Weight

225.5 g/mol

InChI

InChI=1S/C8H7Cl3O/c9-4-5-12-8-6(10)2-1-3-7(8)11/h1-3H,4-5H2

InChI Key

JPMZGMMHZRWZHR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)OCCCl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCCCl)Cl
  • A newly synthesized molecule undergoing initial research and not yet widely used in established scientific protocols.
  • A proprietary compound not freely available for research purposes, potentially limiting its study and application.
  • A compound with limited research potential due to its specific properties or lack of unique characteristics compared to other known compounds.

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1,3-Dichloro-2-(2-chloro-ethoxy)-benzene, with the chemical formula C₈H₇Cl₃O, is an aromatic compound characterized by the presence of two chlorine atoms and an ethoxy group on the benzene ring. This compound is also known by its CAS number 53491-29-5. Its structure features a dichlorobenzene framework where one of the chlorines is substituted by an ethoxy group containing another chlorine atom. The presence of multiple chlorine substituents imparts unique chemical properties, making it of interest in various chemical applications .

There is no current information available on the specific mechanism of action of 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene in any biological system.

Due to the presence of chlorine atoms, 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene is likely to be irritating to the skin, eyes, and respiratory system. Similar to other chloroaromatic compounds, it may also be harmful if ingested [].

1,3-Dichloro-2-(2-chloro-ethoxy)-benzene primarily participates in nucleophilic substitution reactions due to the electron-withdrawing effects of the chlorine atoms. The chlorine substituents can be replaced by nucleophiles such as amines or hydroxides under suitable conditions. Additionally, this compound can undergo electrophilic aromatic substitution, where electrophiles attack the aromatic ring, particularly at positions that are ortho or para to existing substituents .

Several synthesis methods for 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene have been reported:

  • Chlorination of Ethoxybenzene: Ethoxybenzene can be chlorinated using chlorine gas in the presence of a Lewis acid catalyst to yield 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene.
  • Nucleophilic Substitution: Starting from 1,3-dichlorobenzene, nucleophilic substitution can occur with ethyl alcohol in the presence of a base to introduce the ethoxy group .
  • Suzuki Coupling Reactions: Utilizing boron reagents and palladium catalysts can facilitate the formation of this compound through coupling reactions that involve aryl halides and boronic acids .

1,3-Dichloro-2-(2-chloro-ethoxy)-benzene finds applications primarily in:

  • Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Agricultural Chemicals: Potential use in developing herbicides or pesticides due to its structural similarities to other biologically active chlorinated compounds .

Several compounds share structural similarities with 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene:

Compound NameChemical FormulaUnique Features
1,3-DichlorobenzeneC₆H₄Cl₂Simple dichlorinated benzene without additional groups
1-Chloro-2-(2-chloroethoxy)benzeneC₈H₈Cl₂OContains one less chlorine and different substitution pattern
4-Chloro-2-(2-chloroethoxy)phenolC₈H₈Cl₂O₂Contains a hydroxyl group instead of an ethyl group

These compounds highlight the uniqueness of 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene due to its specific arrangement of chlorine atoms and ethoxy group which may influence its reactivity and biological activity differently compared to others listed above .

IUPAC Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry designation for this compound is 1,3-dichloro-2-(2-chloroethoxy)benzene [1] [2]. This systematic name follows standard IUPAC nomenclature conventions for aromatic ethers, where the benzene ring serves as the parent structure and the substituents are identified by their positions and chemical nature [3].

The systematic naming approach begins with the benzene ring as the core aromatic structure [4]. The chlorine atoms are positioned at carbons 1 and 3 of the benzene ring, establishing the 1,3-dichloro designation [1] [2]. The ethoxy group containing an additional chlorine atom is attached at position 2, creating the complete systematic name structure [5].

According to IUPAC rules for aromatic ether nomenclature, the compound structure follows the general pattern of substituted benzene derivatives [6] [7]. The ether linkage connects the benzene ring to the chloroethyl group through an oxygen atom, classifying this compound as an aromatic ether [8] [9]. The systematic naming prioritizes the benzene ring as the parent compound due to its structural significance in the molecule [10] [4].

Common Synonyms and Alternative Designations

The compound is known by several alternative names in chemical literature and databases [2] [11]. The most frequently encountered synonyms include 2,6-dichloro-(2-chloroethoxy)benzene, which represents an alternative numbering system for the same molecular structure [2] [11].

The Chemical Abstracts Service index name for this compound is benzene, 1,3-dichloro-2-(2-chloroethoxy)- [5] [11]. This designation follows the Chemical Abstracts indexing conventions where the parent compound name precedes the substituent description [11].

Designation TypeNameSource
IUPAC Name1,3-dichloro-2-(2-chloroethoxy)benzene [1] [2]
Alternative Common Name2,6-dichloro-(2-chloroethoxy)benzene [2] [11]
Chemical Abstracts Index NameBenzene, 1,3-dichloro-2-(2-chloroethoxy)- [5] [11]
Commercial Designation1,3-Dichloro-2-(2-chloro-ethoxy)-benzene [2] [5]

Additional variations in nomenclature include the hyphenated form 1,3-dichloro-2-(2-chloro-ethoxy)benzene, which appears in some commercial and research databases [2] [5]. These variations represent different formatting conventions rather than distinct chemical entities [2].

CAS Registry Number (53491-29-5) and Database Identifiers

The Chemical Abstracts Service Registry Number for 1,3-dichloro-2-(2-chloroethoxy)benzene is 53491-29-5 [1] [2] [11]. This unique identifier serves as the primary reference for the compound across chemical databases and regulatory systems [11].

The compound maintains consistent database identifiers across major chemical information systems [1] [2]. The ChemSpider identification number is 1802518, providing access to structural and property information within the Royal Society of Chemistry database system [2] [12].

DatabaseIdentifierType
Chemical Abstracts Service53491-29-5CAS Registry Number
ChemSpider1802518ChemSpider ID
MDL Information SystemsMFCD04638771MDL Number
InChI KeyJPMZGMMHZRWZHR-UHFFFAOYSA-NInternational Chemical Identifier Key

The International Chemical Identifier Key is JPMZGMMHZRWZHR-UHFFFAOYSA-N, which provides a unique hashed representation of the molecular structure [1] [13]. This identifier facilitates computational chemistry applications and database searches across different platforms [13].

The MDL number MFCD04638771 serves as an additional database identifier within chemical information systems [11] [14]. These multiple identifiers ensure comprehensive coverage across various chemical databases and regulatory frameworks [14].

Chemical Formula (C8H7Cl3O) and Structural Classification

The molecular formula for 1,3-dichloro-2-(2-chloroethoxy)benzene is C8H7Cl3O [1] [2]. This formula indicates the presence of eight carbon atoms, seven hydrogen atoms, three chlorine atoms, and one oxygen atom within the molecular structure [1] [2].

The compound exhibits a molecular weight of 225.50 grams per mole [1], with an average mass of 225.493 atomic mass units [2]. The monoisotopic mass is calculated as 223.956248 atomic mass units, representing the mass of the most abundant isotopic composition [2].

Molecular PropertyValueUnits
Molecular FormulaC8H7Cl3O-
Molecular Weight225.50g/mol
Average Mass225.493amu
Monoisotopic Mass223.956248amu

Structurally, this compound belongs to the class of aromatic ethers, specifically characterized as a polyhalogenated benzene derivative [8] [7]. The molecule contains an aromatic benzene ring with both chlorine and ether substituents, placing it within the broader category of chlorinated aromatic compounds [15] [16].

The structural classification encompasses several chemical families [8] [15]. As an aromatic ether, the compound features an oxygen atom bonded to both an aromatic ring and an aliphatic carbon chain [8] [9]. The presence of multiple chlorine atoms classifies it as an organochlorine compound with potential environmental persistence characteristics [16].

XLogP3

3.8

Wikipedia

1,3-Dichloro-2-(2-chloro-ethoxy)-benzene

Dates

Last modified: 08-15-2023

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